The ID-8 Cell Line: A Technical Guide for Ovarian Cancer Research
The ID-8 Cell Line: A Technical Guide for Ovarian Cancer Research
Executive Summary
The ID-8 cell line is a cornerstone of in vivo ovarian cancer research, providing a robust and clinically relevant syngeneic model. Originating from spontaneously transformed mouse ovarian surface epithelial cells, this cell line recapitulates key features of late-stage human ovarian cancer, including peritoneal tumor dissemination and ascitic fluid accumulation. This guide provides an in-depth overview of the ID-8 cell line, including its origin, key characteristics, experimental protocols, and relevant signaling pathways, to empower researchers in the fields of oncology and drug development.
Origin and Establishment of the ID-8 Cell Line
The ID-8 cell line was established from murine ovarian surface epithelial cells (MOSECs) isolated from a C57BL/6 mouse.[1][2] These primary cells underwent spontaneous transformation following prolonged in vitro passaging.[3] This process of spontaneous immortalization and transformation is a key feature of the ID-8 line, as it avoids the introduction of exogenous viral oncogenes, potentially offering a more physiologically relevant model of tumorigenesis.
From the parental MOSEC line, ten clonal lines were established, with the ID-8 clone demonstrating the highest tumor load upon intraperitoneal injection into C57BL/6 mice.[2][3] This high tumorigenicity has made it a preferred model for studying ovarian cancer progression and for evaluating novel therapeutic strategies in an immunocompetent setting.[3]
In Vitro and In Vivo Characteristics
The ID-8 cell line exhibits characteristics consistent with an aggressive ovarian cancer phenotype.
In Vitro Properties
In culture, ID-8 cells grow as an adherent monolayer and exhibit a rapid proliferation rate.[4] They are typically cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[1][2]
In Vivo Tumorigenicity
When injected intraperitoneally into syngeneic C57BL/6 mice, ID-8 cells form solid tumors on the peritoneal surfaces and induce the formation of malignant ascites, mimicking the progression of advanced-stage human ovarian cancer.[2][3] The timeline for tumor development and ascites formation can vary depending on the number of cells injected.
Table 1: In Vivo Tumorigenicity of ID-8 Cells
| Number of Cells Injected (Intraperitoneal) | Time to Ascites Formation | Median Survival | Reference |
| 1.0 x 107 | ~35-40 days | ~35-40 days | [5] |
| 2 x 106 | < 40 days | Not specified | [6] |
| 5 x 106 | Up to 60 days | Not specified | [7] |
Note: Survival times and ascites formation can be influenced by the specific substrain of C57BL/6 mice and other experimental conditions.
The ID-8 Tumor Microenvironment
A key advantage of the ID-8 model is its use in immunocompetent mice, allowing for the study of the complex interactions between tumor cells and the immune system. The tumor microenvironment (TME) of ID-8 tumors is characterized by the infiltration of various immune cell populations.
Table 2: Immune Cell Infiltration in ID-8 Ascites
| Immune Cell Type | Marker | Frequency | Reference |
| Total Leukocytes | CD45+ | Variable | [5] |
| CD4+ T cells | CD4+ | Variable | [5] |
| CD8+ T cells | CD8+ | Robust Infiltration | [5] |
| Regulatory T cells (Tregs) | FoxP3+ | Present | [8] |
| Myeloid-Derived Suppressor Cells (M-MDSC) | Variable | [5] | |
| Granulocytic Myeloid-Derived Suppressor Cells (G-MDSC) | Variable | [5] | |
| M1 Tumor-Associated Macrophages (TAMs) | Variable | [5] | |
| M2 Tumor-Associated Macrophages (TAMs) | Variable | [5] |
The composition of the immune infiltrate can significantly impact tumor progression and response to immunotherapy. For instance, a higher ratio of CD8+ T cells to regulatory T cells is generally associated with a better prognosis.[5]
Table 3: Cytokine Profile in the ID-8 Tumor Microenvironment
| Cytokine | Location | Significance | Reference |
| CXCL10 | Plasma | Associated with immune response | [9] |
| CCL5 | Plasma | Associated with immune response | [9] |
| IL-6 | Ascites Fluid | Elevated in advanced disease | [10] |
| VEGF | Ascites Fluid | Elevated in advanced disease | [10] |
| CA-125 | Ascites Fluid | Elevated in advanced disease | [10] |
Experimental Protocols
Cell Culture and Subculturing of ID-8 Cells
A detailed protocol for the culture and subculturing of ID-8 cells is crucial for maintaining their viability and experimental reproducibility.
Protocol 1: Thawing and Culturing ID-8 Cells
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Preparation: Pre-warm complete growth medium (High-Glucose DMEM with 10% FBS) to 37°C.
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Thawing: Quickly thaw the cryovial of ID-8 cells in a 37°C water bath until a small amount of ice remains.
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Transfer: Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
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Centrifugation: Centrifuge the cells at 300 x g for 3-5 minutes to pellet the cells and remove the cryopreservative.[4]
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
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Seeding: Transfer the cell suspension to an appropriate tissue culture flask.
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Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.[4]
Protocol 2: Subculturing ID-8 Cells
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Aspiration: Once cells reach 80-90% confluency, aspirate the culture medium.
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Washing: Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).
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Detachment: Add trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes to detach the cells.[4]
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Neutralization: Add complete growth medium to inactivate the trypsin.
-
Collection: Transfer the cell suspension to a conical tube.
-
Centrifugation: Centrifuge the cells at 300 x g for 3-5 minutes.[4]
-
Resuspension and Plating: Resuspend the cell pellet in fresh medium and plate at the desired density for subsequent experiments or continued culture. A typical split ratio is 1:10 to 1:20.[4]
In Vivo Tumor Induction
The following protocol outlines the intraperitoneal injection of ID-8 cells to establish ovarian tumors in C57BL/6 mice.
Protocol 3: Intraperitoneal Injection of ID-8 Cells
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Cell Preparation: Harvest ID-8 cells as described in the subculturing protocol and resuspend them in sterile PBS at the desired concentration (e.g., 1 x 107 cells/mL).
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Animal Restraint: Properly restrain a female C57BL/6 mouse (6-8 weeks old).
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Injection: Using a 27-gauge needle, inject 0.1 mL of the cell suspension (containing 1 x 106 cells) into the peritoneal cavity of the mouse.
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Monitoring: Monitor the mice regularly for signs of tumor growth, such as abdominal distension (indicative of ascites), weight loss, and general ill health.
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Endpoint: Euthanize the mice when they reach a predetermined endpoint (e.g., significant abdominal distension, weight loss exceeding 20%, or other signs of distress) and collect tumors and ascites for analysis.
Key Signaling Pathways in ID-8 Cells
Understanding the molecular signaling pathways that drive the growth and survival of ID-8 cells is critical for developing targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and is frequently activated in ovarian cancer. In the ID-8 model, NF-κB activity is elevated in late-stage tumors and contributes to the pro-tumorigenic polarization of macrophages in the TME.[11]
References
- 1. Mouse Ovarian Epithelial Carcinoma Cell Line-ID8-OVA - BioVenic [biovenic.com]
- 2. accegen.com [accegen.com]
- 3. ID8 Mouse Ovarian Surface Epithelial Cell Line | SCC145 [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. labcorp.com [labcorp.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Molecular and Cellular Events during Neoplastic Progression: A Mouse Syngeneic Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Tracking NF-κB activity in tumor cells during ovarian cancer progression in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
